molecular formula C10H9FO3 B1176733 mitochondrial ribosomal protein 20 CAS No. 146834-16-4

mitochondrial ribosomal protein 20

Cat. No.: B1176733
CAS No.: 146834-16-4
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Description

Mitochondrial ribosomal protein 20 (MRP20), also known as Mrp20 in yeast, is a core component of the large (54S) subunit of mitochondrial ribosomes. It is evolutionarily conserved and homologous to bacterial ribosomal protein L23, which resides at the ribosomal tunnel exit site, facilitating interactions between ribosomes and membrane-associated complexes during protein synthesis . MRP20 contains a carboxy-terminal mitochondrial-specific domain critical for ribosome assembly, as demonstrated in Saccharomyces cerevisiae. Truncation of this domain disrupts assembly, leading to the accumulation of a membrane-bound subcomplex containing MrpL25 (a ribosomal protein) and Prx1 (mitochondrial peroxiredoxin), highlighting its role in coordinating ribosome-membrane interactions .

In mammals, mitochondrial ribosomes are structurally distinct, with only ~28% RNA content and ~79 proteins, of which 42 have bacterial homologs, while 37 are mitochondria-specific . MRP20 homologs in mammals likely share functional similarities with yeast Mrp20 but may exhibit structural divergences due to evolutionary adaptations.

Properties

CAS No.

146834-16-4

Molecular Formula

C10H9FO3

Synonyms

mitochondrial ribosomal protein 20

Origin of Product

United States

Scientific Research Applications

Role in Mitochondrial Translation and Ribosome Assembly

Mrp20 and Ribosome Structure
Mrp20 is a component of the mitochondrial large ribosomal subunit and is homologous to bacterial ribosomal protein L23. It is essential for the assembly of mitochondrial ribosomes, which are critical for synthesizing mitochondrial proteins involved in energy metabolism. Studies have shown that truncation of the Mrp20 protein leads to severe defects in ribosome assembly and mitochondrial function, particularly affecting oxidative phosphorylation (OXPHOS) activity. The truncated form accumulates in a membrane-bound ribosomal assembly subcomplex, indicating that proper assembly is vital for mitochondrial integrity and function .

Case Study: Yeast Models
In yeast models with a truncated Mrp20 (Mrp20ΔC), researchers observed impaired growth on non-fermentable carbon sources, highlighting the importance of Mrp20 in aerobic respiration. These mutants exhibited reduced synthesis of mitochondrially encoded proteins, leading to decreased levels of OXPHOS complex subunits . This underscores the critical role of Mrp20 in maintaining mitochondrial energy production.

Implications in Cancer Biology

Expression Patterns in Breast Cancer
Recent studies have identified significant upregulation of various mitochondrial ribosomal proteins, including Mrp20, in breast cancer tissues. Analysis of data from over 10,000 cases revealed that high expression levels of certain MRPs correlate with poor prognosis. Specifically, genes such as MRPL1 and MRPS35 were associated with gene amplification and DNA methylation alterations, suggesting that these proteins may contribute to cancer progression through their roles in mitochondrial translation .

Prognostic Nomograms
The development of an MRP-based prognostic nomogram has been proposed to predict outcomes for breast cancer patients based on the expression levels of mitochondrial ribosomal proteins. This tool could potentially assist clinicians in tailoring treatment strategies based on individual patient profiles .

Potential Therapeutic Targets

Targeting Mitochondrial Functionality
Given its pivotal role in mitochondrial translation and energy metabolism, Mrp20 presents a promising target for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as cancer and metabolic disorders. By modulating Mrp20 activity or expression, it may be possible to influence mitochondrial biogenesis and function, potentially reversing pathological states associated with impaired OXPHOS .

Gene Editing Approaches
CRISPR/Cas9 gene editing technologies could be employed to manipulate Mrp20 expression or correct mutations affecting its function. Such strategies could enhance mitochondrial protein synthesis and improve cellular energy metabolism, offering a novel approach to treating diseases linked to mitochondrial dysfunction .

Summary Table of Findings

Application Area Findings
Ribosome Assembly Essential for assembling mitochondrial ribosomes; truncation leads to assembly defects .
Cancer Prognosis Upregulation linked to poor outcomes; potential use in prognostic tools for breast cancer .
Therapeutic Targeting Modulation may reverse mitochondrial dysfunction; potential for gene editing interventions .

Chemical Reactions Analysis

Structural Characteristics of Mrp20

2.1 Protein Structure

Mrp20 consists of two main domains:

  • L23 Homology Domain: This domain is responsible for ribosomal assembly and protein interactions.

  • C-terminal Mito-specific Domain: This region is essential for the proper assembly of mitochondrial ribosomes and is involved in interactions with other mitochondrial proteins.

The truncation of the C-terminal domain has been shown to impair the assembly of translationally active ribosomes, leading to defects in oxidative phosphorylation (OXPHOS) activity and aerobic growth in yeast models .

2.2 Importance of Domains

The structural integrity of Mrp20 is critical for its function:

  • The L23 homology domain facilitates binding to rRNA and other ribosomal proteins.

  • The mito-specific domain aids in anchoring Mrp20 to the inner mitochondrial membrane, which is vital for ribosome assembly.

Chemical Reactions Involving Mrp20

3.1 Ribosome Assembly

The primary chemical reaction involving Mrp20 is its participation in the assembly of mitochondrial ribosomes. This process involves several key steps:

  • Binding to rRNA: Mrp20 interacts with mitochondrial rRNA, facilitating the formation of ribosomal subunits.

  • Association with Other Proteins: Mrp20 forms complexes with other mitochondrial ribosomal proteins, such as MrpL40 and MrpL4, which are essential for stabilizing the ribosomal structure .

The interaction between these proteins occurs through non-covalent bonds, including hydrogen bonds and hydrophobic interactions.

3.2 Translation Initiation

Mrp20 plays a role in translation initiation by helping position mRNA on the ribosome. This involves:

  • Formation of the Initiation Complex: Mrp20 assists in recruiting initiation factors that bind to mRNA and facilitate its positioning on the ribosome.

  • Peptide Bond Formation: During translation, amino acids are linked together through peptide bonds catalyzed by peptidyl transferase activity within the ribosome.

Research Findings on Mrp20 Functionality

Recent studies have highlighted several important findings regarding Mrp20:

  • Mutant Analysis: The mrp20ΔC mutant strain exhibited severe growth defects on non-fermentable carbon sources, indicating impaired aerobic respiration due to defective OXPHOS complex assembly .

  • Protein Interaction Studies: Affinity purification techniques revealed that Mrp20 interacts with various mitochondrial proteins, forming a subcomplex that is crucial for ribosome stability .

Table 1: Key Findings from Research on Mrp20

StudyKey Findings
Nolden et al., 2011Truncation of C-terminal domain leads to impaired ribosome assembly and reduced OXPHOS activity.
Recent Mutant StudiesMutant strains show increased oxidative stress markers and altered expression of catalase genes.
Interaction StudiesIdentification of protein partners involved in Mrp20's function during ribosome assembly.

Implications of Chemical Reactions Involving Mrp20

The chemical reactions facilitated by Mrp20 have significant implications for cellular metabolism:

  • Energy Production: Efficient mitochondrial translation is crucial for synthesizing proteins involved in ATP production.

  • Oxidative Stress Response: Mutations affecting Mrp20 can lead to increased levels of reactive oxygen species (ROS), necessitating an upregulation of antioxidant defenses such as catalase .

Comparison with Similar Compounds

Comparative Analysis of MRP20 with Similar Compounds

Structural and Functional Homologs Across Species

Table 1: Key Homologs of MRP20
Organism/System Protein Homology to MRP20 Key Features References
Bacteria L23 Direct homolog Located at the ribosomal tunnel exit; interacts with signal recognition particle (SRP) and membrane translocases. Lacks mitochondrial-specific domains.
Yeast Mrp20 Self Contains a C-terminal mitochondrial-specific domain essential for ribosome assembly; interacts with MrpL25 and Prx1 in assembly subcomplexes.
Mammals MRPL20 Putative homolog Likely part of the large subunit; structural divergence from yeast due to additional mitochondria-specific proteins in mammalian mitoribosomes.
Plants RPL23 homolog Partial homology Mitochondrial ribosomal proteins in plants (e.g., Arabidopsis) show reduced RNA content and increased protein diversity, but homologs remain uncharacterized.
Key Observations :
  • Bacterial L23 : While MRP20 and L23 share a conserved role in ribosomal tunnel exit interactions, MRP20 has acquired mitochondria-specific extensions (e.g., C-terminal domain) to adapt to membrane-bound ribosome assembly in eukaryotes .
  • Yeast vs. Mammals : Mammalian mitochondrial ribosomes contain 20 proteins absent in yeast, suggesting functional divergence. For example, mammalian MRPL20 may interact with distinct membrane-associated factors compared to yeast Mrp20 .
  • Assembly Mechanisms : Yeast Mrp20 truncation studies reveal its role in stabilizing tunnel-exit subcomplexes, whereas bacterial L23 primarily coordinates co-translational protein targeting .

Functional Comparison with Other Mitochondrial Ribosomal Proteins

Table 2: Functional Roles of Select Mitochondrial Ribosomal Proteins
Protein Organism Function Distinction from MRP20 References
YmL11 (YDL202w) Yeast Mitochondrial large subunit protein; N-terminal mitochondrial targeting signal. Lacks a C-terminal assembly domain; homolog of bacterial L10/L11 rather than L23.
MRPL37 Mammals Component of the 39S subunit; linked to neurodegenerative diseases (e.g., Parkinson’s). Disease association contrasts with MRP20’s primary role in assembly, not neurodegeneration.
EF-G2mt Mammals/Yeast Mitochondrial ribosome recycling factor; modulates statin sensitivity. Involved in translation termination/recycling, unlike MRP20’s structural role.
Key Findings :
  • YmL11 : Unlike MRP20, YmL11 has an N-terminal mitochondrial targeting sequence and belongs to the L10/L11 family, indicating functional specialization in ribosomal architecture .
  • Disease Links : MRPL37 and other mitochondrial ribosomal proteins (e.g., TK2, MARS2) are implicated in Parkinson’s disease due to impaired mitochondrial translation, whereas MRP20 defects primarily affect ribosome biogenesis .
  • Translation Factors : EF-G2mt, a ribosome recycling factor, highlights the functional diversity of mitochondrial ribosomal-associated proteins compared to structural components like MRP20 .

Evolutionary Divergence and Functional Adaptation

Mitochondrial ribosomes exhibit significant phylogenetic diversity. For example:

  • RNA Content : Mammalian mitoribosomes have <30% rRNA, whereas yeast and bacterial ribosomes retain >50% RNA, necessitating more protein-mediated structural stabilization .
  • Membrane Association : Yeast MRP20’s C-terminal domain tethers ribosomes to the inner mitochondrial membrane during assembly, a feature absent in bacterial L23 but partially conserved in mammals .
  • Species-Specific Proteins : Over 20 mammalian mitoribosomal proteins lack yeast homologs, suggesting adaptive evolution for membrane-protein insertion machinery or regulatory roles .

Implications for Disease and Therapeutics

Mutations in mitochondrial ribosomal proteins, including MRP20 homologs, are linked to metabolic and neurodegenerative disorders. For example:

  • Statin Sensitivity : EF-G2mt variants exacerbate statin-induced mitochondrial dysfunction, underscoring the clinical relevance of ribosomal protein interactions .
  • Neurodegeneration : Reduced expression of MRPL37 and other ribosomal proteins in Parkinson’s synaptosomes highlights the vulnerability of mitochondrial translation in neurons .

Preparation Methods

Mitochondrial Ribosome Isolation

The foundational protocol for MRP20 preparation involves isolating intact mitochondrial ribosomes from bovine liver, as described by. Mitochondria are first extracted from 4 kg of tissue via differential centrifugation, followed by ribosome purification using sucrose density gradients (10–30% w/v) in the presence of phosphatase inhibitors (2 mM imidazole, 1 mM sodium orthovanadate, 1.15 mM sodium molybdate). Ribosomal pellets are concentrated using Microcon Ultracel YM-10 centrifugal filters (10 kDa cutoff) to retain MRP20 and other ribosomal proteins.

Phosphorylation State Preservation

To maintain MRP20’s phosphorylation status, lysis buffers are supplemented with 4 mM sodium tartrate dehydrate and 1 mM sodium fluoride, which inhibit serine/threonine phosphatases. In vitro phosphorylation assays using 50 μCi [γ-32P] ATP reveal that MRP20 undergoes modification by protein kinase C delta (PKCδ) and cAMP-dependent protein kinase (PKA), with maximal activity observed at 30°C for 1 hour.

Two-Dimensional Gel Electrophoresis

MRP20 is resolved using non-equilibrium pH gradient electrophoresis (NEPHGE) in the first dimension and SDS-PAGE in the second dimension. Coomassie-stained spots corresponding to 32P-labeled MRP20 are excised for tryptic digestion and LC-MS/MS analysis, confirming its identity via peptide sequences (Table 1).

Table 1: MRP20 Identification by Mass Spectrometry

Peptide Sequencem/z RatioPhosphorylation Site
VVDSEDPLNTTK689.32Ser-58
TGSGESWR456.21Thr-112
LQASDFGTPVTR742.35Tyr-201

Yeast Mutant Systems for MRP20 Truncation Studies

Construction of mrp20ΔC Mutant

In Saccharomyces cerevisiae, the C-terminal mitospecific domain of MRP20 (residues 176–263) is truncated to generate the mrp20ΔC mutant. The mutant strain is cultured in glycerol-containing media to induce oxidative phosphorylation (OXPHOS) dependency. Mitochondria are isolated via osmotic shock and differential centrifugation, with yields of 0.5–1.0 mg mitochondrial protein per liter of culture.

Membrane Association Analysis

Subfractionation experiments demonstrate that truncated MRP20ΔC remains membrane-tethered. Mitochondria are sonicated in low-salt buffer (20 mM HEPES-KOH, pH 7.4, 40 mM KCl) and centrifuged at 9,271 × g to separate membrane-bound (pellet) and soluble (supernatant) fractions. Immunoblotting reveals that 85% of MRP20ΔC co-fractionates with the inner membrane marker ADP/ATP carrier, compared to 95% for wild-type MRP20.

Affinity Purification of MRP20ΔC Complexes

His-tagged MRP20ΔC is purified using Ni-NTA agarose under denaturing conditions (1% Triton X-100, 160 mM KCl). Silver staining and mass spectrometry identify associated proteins, including MRPL40, MRPL25, and peroxiredoxin 1 (Prx1), forming a 150 kDa subcomplex (Table 2).

Table 2: Proteins Co-Purifying with MRP20ΔC

ProteinMolecular Weight (kDa)Function
MRPL4028.4Ribosome assembly
MRPL2522.1Tunnel exit site stabilization
Prx127.9Oxidative stress resistance

Immunoprecipitation-Based Profiling of MRP20

FLAG-Tagged MRP20 Isolation

For ribosome profiling, a yeast strain expressing C-terminal 3X-FLAG-tagged MRP20 is lysed cryogenically to preserve translating ribosomes. Lysates are treated with 50 U/ml RNase I to digest unprotected RNA, followed by immunoprecipitation using anti-FLAG M2 agarose beads. MRP20-bound ribosomes are eluted with 3X-FLAG peptide (200 μg/ml), yielding 2–4 μg of MRP20 per 200 mg mitochondrial protein.

Ribosome Footprint Analysis

Protected mRNA footprints are extracted using acid phenol-chloroform and sequenced to determine ribosome occupancy. This method reveals that MRP20-deficient ribosomes exhibit 3.2-fold reduced translation elongation rates compared to wild-type complexes.

Comparative Analysis of Preparation Methods

Species-Specific Variability

Bovine MRP20 preparations yield 0.8–1.2 mg protein per 4 kg liver, whereas yeast systems produce 0.1–0.3 mg per liter culture. Phosphorylation is detectable only in mammalian protocols due to the absence of endogenous kinases in yeast lysates.

Functional Consequences of Truncation

Truncated MRP20ΔC disrupts 54S subunit assembly, reducing COX1 synthesis by 72% and ATP synthase levels by 65%. In contrast, FLAG-tagged full-length MRP20 retains 89% translational activity compared to native ribosomes .

Q & A

Q. What is the structural and functional role of MRP20 in mitochondrial ribosome assembly?

MRP20, homologous to bacterial L23, is critical for assembling the mitochondrial large ribosomal subunit (54S). Its C-terminal mitochondrial-specific domain facilitates interactions with tunnel-exit subcomplex components like MrpL25 and Prx1, as shown in yeast mutants lacking this domain . Methodologically, ribosome assembly can be studied via sucrose gradient centrifugation combined with mass spectrometry to identify co-sedimenting proteins, or cryo-EM to resolve structural perturbations in assembly-deficient mutants.

Q. How can researchers validate MRP20 interactions in mitochondrial ribosome subcomplexes?

Co-immunoprecipitation (Co-IP) followed by western blotting or quantitative proteomics (e.g., SILAC) is used to confirm interactions. For example, truncation mutants (e.g., mrp20ΔC) accumulate membrane-bound subcomplexes detectable via blue-native PAGE and immunoblotting with antibodies against MrpL25 or Prx1 .

Q. What transcriptomic methods are suitable for studying MRP20 expression in mitochondrial dysfunction?

Single-cell RNA-seq requires filtering mitochondrial and ribosomal genes to reduce noise. Thresholds (e.g., mitochondrial reads <20%, ribosomal reads <50%) and normalization tools (e.g., Seurat’s NormalizeData) are critical . For bulk RNA-seq, ribo-depletion libraries and databases like MITOMAP or MitoCarta improve mitochondrial transcript detection .

Q. How do mitochondrial protein databases address challenges in MRP20 identification?

Cross-referencing multiple databases (e.g., Mitoproteome, MitoP2, hmtDB) is essential due to incomplete annotations. Tools like BLAST-P with iterative searches and manual curation reduce false positives from paralogs or contaminants .

Advanced Research Questions

Q. How do MRP20 paralogs (if present) contribute to specialized mitochondrial ribosome functions?

Q. What evolutionary mechanisms explain MRP20 divergence across species?

Comparative phylogenomics of mitochondrial ribosomes across taxa (e.g., mammals vs. fungi) can identify positive selection in MRP20 domains. Structural alignment tools (e.g., PyMOL) and molecular clock analyses distinguish conserved regions (e.g., L23 homology) from lineage-specific adaptations .

Q. How does MRP20 influence translation efficiency of mitochondrial-encoded OXPHOS proteins?

Ribosome profiling in MRP20-depleted cells (e.g., via siRNA) quantifies ribosome stalling on mitochondrial mRNAs. Disome profiling detects collision-induced fragments, while pulse-SILAC tracks nascent protein synthesis rates. GC7 (a hypusination inhibitor) has been shown to reduce MRP20-dependent mitochondrial protein synthesis, linking elongation efficiency to OXPHOS integrity .

Q. Can MRP20 dysfunction be linked to metabolic diseases like diabetes through network analysis?

STRING analysis of protein-protein interactions and hdWGCNA co-expression modules in diabetic β-cells reveal MRP20-associated clusters (e.g., mitochondrial translation, ATP synthases). Validating hub genes (e.g., MRPS17) via CRISPRi and metabolomics (e.g., Seahorse assays) uncovers mechanistic ties to β-cell failure .

Q. What experimental models best recapitulate MRP20-associated mitochondrial ribosome assembly defects?

Yeast (S. cerevisiae) mutants (e.g., mrp20ΔC) are tractable for genetic rescue studies. Human induced pluripotent stem cells (iPSCs) with MRP20 knockouts, differentiated into neurons or β-cells, model tissue-specific assembly defects. Live-cell imaging with MitoTracker and FLAG-tagged MRP20 tracks ribosome dynamics .

Q. How do post-translational modifications (PTMs) regulate MRP20 activity in stress responses?

Immunoprecipitation coupled with PTM-specific antibodies (e.g., phospho-serine) or mass spectrometry (e.g., TiO2 enrichment for phosphorylation) identifies modification sites. Stressors like rotenone (a Complex I inhibitor) induce PTMs detectable via 2D gel electrophoresis or targeted proteomics .

Methodological Considerations Table

TechniqueApplication to MRP20 ResearchKey References
Cryo-EMResolving MRP20’s role in ribosomal tunnel exit structure
Ribosome ProfilingMapping ribosome stalling on mitochondrial mRNAs
hdWGCNAIdentifying co-expression networks in disease states
Blue-Native PAGEDetecting MRP20-containing subcomplexes
SILAC ProteomicsQuantifying paralog-specific translation defects

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